Enhanced Lipophilicity (LogP) Relative to N1-Unsubstituted and Des-Bromo Analogs
3-Bromo-1-methyl-1H-indazol-6-amine exhibits a calculated partition coefficient (LogP) ranging from 1.918 to 2.499, representing a moderate to high lipophilicity that is advantageous for membrane permeability. This value is 0.3–0.9 units higher than the N1-unsubstituted analog 3-bromo-1H-indazol-6-amine (LogP = 1.61–1.90) and 0.2–1.1 units higher than the des-bromo analog 1-methyl-1H-indazol-6-amine (LogP = 1.40–1.74) . The elevated LogP arises from the synergistic effect of the lipophilic bromine and the N1-methyl group .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.918–2.499 |
| Comparator Or Baseline | 3-bromo-1H-indazol-6-amine: LogP = 1.61–1.90; 1-methyl-1H-indazol-6-amine: LogP = 1.40–1.74 |
| Quantified Difference | ΔLogP = +0.3 to +0.9 (vs. 3-bromo-1H-indazol-6-amine); ΔLogP = +0.2 to +1.1 (vs. 1-methyl-1H-indazol-6-amine) |
| Conditions | Predicted values from multiple cheminformatics databases (XLogP3 / ACD/LogP) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion and blood-brain barrier penetration, making this compound a preferred starting point for CNS-targeted kinase inhibitor programs where cellular permeability is critical.
